1-Boc-3-oxopiperazine
CAS No.: 76003-29-7
Cat. No.: VC20854809
Molecular Formula: C9H16N2O3
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76003-29-7 |
---|---|
Molecular Formula | C9H16N2O3 |
Molecular Weight | 200.23 g/mol |
IUPAC Name | tert-butyl 3-oxopiperazine-1-carboxylate |
Standard InChI | InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-10-7(12)6-11/h4-6H2,1-3H3,(H,10,12) |
Standard InChI Key | FCMLWBBLOASUSO-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCNC(=O)C1 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCNC(=O)C1 |
Introduction
Chemical Properties and Structure
Molecular Structure and Basic Properties
1-Boc-3-oxopiperazine has a well-defined chemical structure with specific properties that make it valuable for research applications. The compound is characterized by the following fundamental properties:
Property | Value | Source |
---|---|---|
CAS Number | 76003-29-7 | |
Molecular Formula | C9H16N2O3 | |
Molecular Weight | 200.23 g/mol | |
IUPAC Name | tert-butyl 3-oxopiperazine-1-carboxylate |
The structure consists of a piperazine ring with a carbonyl group at position 3 and a tert-butoxycarbonyl protecting group at position 1, which provides stability while maintaining the reactivity necessary for synthetic applications .
Physical Characteristics
1-Boc-3-oxopiperazine typically appears as a white solid at room temperature . Commercial preparations of this compound are generally available with a purity of 98% or higher, making it suitable for research and synthetic applications that require high-quality reagents . The physical state of this compound contributes to its stability during storage and ease of handling in laboratory settings.
Spectroscopic Data
Spectroscopic data provides crucial information for confirming the identity and purity of 1-Boc-3-oxopiperazine. The 1H NMR spectrum of the compound shows characteristic peaks that are consistent with its structure:
1H NMR (300 MHz, CDCl3): δ 1.48 (s, 9H), 3.35-3.44 (m, 2H), 3.64 (t, 2H, J= 5 Hz), 4.10 (s, 2H), 6.41 (br s, 1H) .
These spectroscopic details are essential for researchers to verify the identity and purity of the compound before using it in synthetic applications, ensuring reproducible experimental results.
Synthesis Methods
Standard Synthesis Protocol
The synthesis of 1-Boc-3-oxopiperazine can be achieved through a straightforward procedure using readily available reagents. A common synthetic route involves the reaction of 2-piperazinone (piperazine-2-one) with di-tert-butyl dicarbonate (Boc2O) in dichloromethane . The reaction proceeds as follows:
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A mixture of piperazine-2-one (1.037 g, 10.4 mmol) is prepared in 52 mL of CH2Cl2.
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Di-tert-butyl dicarbonate (2.5 g, 11.4 mmol) is added to the mixture.
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The reaction becomes homogeneous after approximately 3 hours, indicating complete consumption of the starting material.
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The reaction mixture is then diluted with additional CH2Cl2, and the organic layer is washed with water.
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The solvent is removed in vacuo, yielding the product as a white solid with quantitative yield .
This synthetic approach is advantageous due to its high yield and relatively simple procedure, making it accessible for laboratory-scale preparation of 1-Boc-3-oxopiperazine.
Alternative Synthetic Routes
While the standard protocol using di-tert-butyl dicarbonate is commonly employed, ChemicalBook reports that there are at least four synthetic routes available for the preparation of 1-Boc-3-oxopiperazine . These alternative methods may offer advantages in specific situations, such as when certain reagents are unavailable or when different reaction conditions are preferred. The availability of multiple synthetic pathways highlights the importance of this compound and the research interest in optimizing its preparation.
Applications in Research
Role in Organic Synthesis
1-Boc-3-oxopiperazine serves as a versatile building block in organic synthesis due to its specific functionality and reactivity. The compound's structure, featuring both protected and reactive nitrogen atoms, makes it valuable for generating diverse complex molecules . The Boc protecting group provides stability to one nitrogen while allowing selective reactions at other positions, enabling controlled synthetic transformations. This selective reactivity is particularly important in multi-step syntheses where specific functional group manipulations are required.
Applications in Peptide Chemistry
In the field of peptide chemistry, 1-Boc-3-oxopiperazine plays a significant role in the development of peptide mimetics. These are compounds designed to mimic the structure and function of natural peptides but with improved properties such as stability or bioavailability . The incorporation of 1-Boc-3-oxopiperazine into peptide structures can introduce conformational constraints that may enhance binding affinity or selectivity for specific biological targets. Researchers utilize this compound to explore novel compound libraries that mimic peptide structures and functions, potentially leading to new drug candidates or research tools.
Use in Materials Science
The utility of 1-Boc-3-oxopiperazine extends beyond medicinal chemistry into materials science. The compound contributes to the creation of cyclic and acyclic amide structures, which are of interest in developing new polymers and surface treatments . The specific structural features of 1-Boc-3-oxopiperazine can introduce unique properties to materials, such as specific binding capabilities, controlled release mechanisms, or improved physical characteristics. These applications highlight the compound's versatility across multiple scientific disciplines.
Biochemical Research Applications
In biochemistry research, 1-Boc-3-oxopiperazine is employed to investigate enzyme-substrate interactions within biological systems . By incorporating this compound into potential enzyme substrates or inhibitors, researchers can gain insights into enzyme mechanisms and substrate specificity. This information is valuable for understanding biochemical processes and potentially developing new therapeutic approaches targeting specific enzymatic pathways. The controlled reactivity of 1-Boc-3-oxopiperazine makes it particularly suitable for these precise biochemical investigations.
The availability from multiple suppliers ensures that researchers can obtain the compound reliably, even if there are supply chain issues with a particular vendor.
Supplier | Package Size | Price | Reference |
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Santa Cruz Biotechnology | 1 g | $69.00 | |
CP Lab Safety (Aladdin Scientific) | 100 g | Price not specified |
This pricing information allows researchers to compare options and select the most cost-effective source based on their specific requirements.
Quality Specifications
Commercial preparations of 1-Boc-3-oxopiperazine typically meet high-quality standards, with most suppliers offering the compound with a purity of 98% or higher . For instance, Sigma-Aldrich offers two product variants, with one specifically labeled as "puriss." grade with 98% purity . These quality specifications are crucial for ensuring reproducible results in research applications, particularly in sensitive synthetic procedures or biological assays where impurities could interfere with the desired outcomes.
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